Technical Monograph: 3-(Phenylthio)propan-1-amine Hydrochloride
Technical Monograph: 3-(Phenylthio)propan-1-amine Hydrochloride
[1][2]
Executive Summary
3-(Phenylthio)propan-1-amine hydrochloride (CAS: 2015-09-0 for free base; HCl salt implies stoichiometric addition) is a bifunctional organosulfur building block critical to medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a flexible propyl linker connecting a lipophilic thiophenol moiety and a polar primary amine, this compound serves as a versatile "warhead" carrier and a scaffold for designing Selective Estrogen Receptor Modulators (SERMs) and cytotoxic chalcone hybrids.[1] This guide details its physicochemical profile, validated synthetic routes, oxidative stability challenges, and application in linker chemistry.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5]
The hydrochloride salt enhances the water solubility and shelf-stability of the otherwise oxidation-prone free base.
| Property | Data / Description |
| IUPAC Name | 3-(Phenylsulfanyl)propan-1-amine hydrochloride |
| Common Name | 3-(Phenylthio)propylamine HCl |
| CAS Number | 2015-09-0 (Free Base); Note: HCl salt is often cataloged under this CAS or custom identifiers.[1][2] |
| Molecular Formula | C₉H₁₃NS[3][4][5] · HCl |
| Molecular Weight | 203.73 g/mol (Salt); 167.27 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (Salt form) |
| pKa (Calc) | ~10.2 (Amine conjugate acid) |
| LogP (Free Base) | ~2.4 (Lipophilic thioether contribution) |
| H-Bond Donors/Acceptors | 3 (Donors), 2 (Acceptors) |
Synthetic Routes & Optimization
The synthesis of 3-(phenylthio)propan-1-amine hydrochloride typically proceeds via nucleophilic substitution (S-alkylation).[1] The choice of base and solvent is critical to prevent disulfide formation (dimerization of thiophenol) or over-alkylation.[1]
Core Synthesis Workflow (Graphviz)[2]
The following diagram illustrates the primary synthetic pathway and potential side-reaction (oxidation).
Figure 1: Synthetic pathway for 3-(phenylthio)propan-1-amine HCl, highlighting the critical salt formation step and oxidation risk.[1][5]
Validated Experimental Protocol
Objective: Synthesis of 3-(phenylthio)propan-1-amine HCl on a 10 mmol scale.
Reagents:
-
Thiophenol (1.10 g, 10 mmol)[1]
-
3-Chloropropylamine hydrochloride (1.30 g, 10 mmol)[1]
-
Sodium Hydroxide (0.88 g, 22 mmol) — Excess required to neutralize the amine HCl salt and deprotonate the thiol.[1]
-
Ethanol (Absolute, degassed)[1]
Step-by-Step Methodology:
-
Degassing: Sparge 20 mL of ethanol with nitrogen for 15 minutes. Reasoning: Thiophenols readily oxidize to disulfides in the presence of atmospheric oxygen and base.[1]
-
Thiolate Formation: Add Thiophenol to the ethanolic NaOH solution at 0°C. Stir for 15 minutes to generate sodium thiophenolate (PhS⁻Na⁺).[1]
-
Alkylation: Add 3-Chloropropylamine hydrochloride portion-wise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Workup (Free Base): Cool to room temperature. Filter off the NaCl precipitate.[1] Concentrate the filtrate in vacuo. Redissolve the residue in DCM and wash with water (2x) to remove unreacted amine salts.[1] Dry over Na₂SO₄.
-
Salt Formation: Dissolve the oily free base in minimal diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.
-
Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum.
Reactivity & Stability Profile
The thioether (sulfide) linkage is the most reactive feature of this molecule, susceptible to oxidation.[1] The primary amine is stable as a salt but reactive as a free base.[1]
Oxidative Degradation Pathway[2]
Researchers must be aware that the thioether can oxidize to the sulfoxide (chiral sulfur) and subsequently to the sulfone.[1][5] This metabolic liability is also a synthetic opportunity for creating polar derivatives.
Figure 2: Reactivity profile showing sequential S-oxidation and N-acylation pathways.[1]
Storage and Handling
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Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.
-
Oxidation: Store under argon or nitrogen atmosphere, preferably at -20°C for long-term storage, to prevent slow oxidation of the sulfur atom.[1]
Applications in Medicinal Chemistry
Cytotoxic Chalcone Hybrids
3-(Phenylthio)propan-1-amine is frequently used to introduce a basic side chain into lipophilic drug scaffolds.[1] In the development of novel cytotoxic agents, this moiety mimics the amino-ethoxy side chain of Tamoxifen .[1]
-
Mechanism: The basic amine improves solubility and lysosomotropic properties, while the phenylthio group provides hydrophobic interactions within the target binding pocket (e.g., Estrogen Receptor).[1]
-
Case Study: Research indicates that tethering this amine to 1,3-diphenyl-3-(phenylthio)propan-1-one scaffolds significantly enhances cytotoxicity against MCF-7 breast cancer cells compared to the parent chalcones [1, 2].[1][2]
Linker Chemistry (PROTACs)
The propyl chain offers optimal flexibility (3-carbon spacer) for Fragment-Based Drug Discovery (FBDD).[1]
-
Thioether Advantage: Unlike ether (O) or methylene (CH2) linkers, the thioether (S) allows for late-stage functionalization via oxidation (to sulfoxide/sulfone) to tune the linker's polarity and hydrogen-bonding capability without changing the carbon skeleton.[1]
Safety & Handling (SDS Summary)
| Hazard Class | Signal | Statement |
| Skin Irritation | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | Warning | H319: Causes serious eye irritation. |
| STOT-SE | Warning | H335: May cause respiratory irritation.[1] |
| Handling | - | Avoid dust formation.[1] Use in a fume hood to contain potential thiol odors if free base is liberated. |
References
-
Bayanati, M., et al. (2021).[1][2] "Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents." Iranian Journal of Pharmaceutical Research, 20(4), 229–237.[1][2]
-
Modi, S.J., et al. (2016).[1] "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry, 12, 2304–2313.[1] (Contextual reference for amine/thioether stability).
-
PubChem. (n.d.).[1] "3-(Phenylthio)propan-1-amine."[3][1][4] Compound Summary. [1]
Sources
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2015-09-0|3-(Phenylthio)propan-1-amine|BLD Pharm [bldpharm.com]
- 5. 1-Propanamine, 3-(phenylthio)- | 2015-09-0 | Benchchem [benchchem.com]
